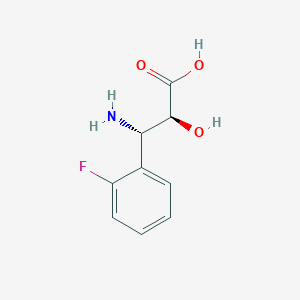

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Description

IUPAC Nomenclature and Stereochemical Descriptors

The compound (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid follows the International Union of Pure and Applied Chemistry naming conventions for organic compounds with multiple functional groups and stereogenic centers. The name can be systematically deconstructed to understand its structural features:

- The parent chain is propanoic acid, a three-carbon carboxylic acid

- Position 2 (the carbon adjacent to the carboxyl group) bears a hydroxyl group, creating 2-hydroxypropanoic acid

- Position 3 (the terminal carbon) carries both an amino group and a 2-fluorophenyl substituent

- The prefix (2S,3S)- denotes the absolute configuration at the two stereogenic centers at positions 2 and 3 according to the Cahn-Ingold-Prelog priority rules

The stereochemical descriptor "S" (from Latin sinister, meaning "left") at positions 2 and 3 indicates that when the lowest-priority group is oriented away from the observer, the remaining three groups descend in priority in a counterclockwise direction. For the stereocenter at position 2, the priority order is: hydroxyl > carboxyl > carbon chain > hydrogen. For position 3, the priority order is: amino > 2-fluorophenyl > carbon chain > hydrogen.

The compound has a molecular formula of C9H10FNO3 with a molecular weight of 199.18 g/mol1. Its structure features:

- A 2-fluorophenyl group with fluorine at the ortho position

- A primary amino group at position 3

- A hydroxyl group at position 2

- A carboxylic acid group

These structural elements contribute to the compound's chemical properties and three-dimensional conformation.

Properties

IUPAC Name |

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPUCKXUPWNMOE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376144 | |

| Record name | (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-83-0 | |

| Record name | (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Approaches

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| Aldol Condensation | Condensation of 2-fluorobenzaldehyde with a protected glycine derivative to form β-hydroxy-α-amino acid backbone | 2-Fluorobenzaldehyde, glycine derivative, base catalyst (e.g., NaOH), mild temperature |

| Reduction | Stabilization of intermediates via reduction of carbonyl groups | Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) |

| Deprotection | Removal of protecting groups such as tert-butoxycarbonyl (Boc) to liberate free amino group | Acidic or basic hydrolysis |

- Optimization Considerations:

- Control of reaction temperature to minimize epimerization at the α-carbon.

- Use of chiral catalysts or auxiliaries to enhance enantioselectivity toward the (2S,3S) isomer.

- Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate high-purity intermediates and final product.

Industrial Production Methods

- Large-scale synthesis typically employs continuous flow reactors to optimize yield and purity.

- Advanced purification techniques such as crystallization and chromatographic separation are essential for obtaining the pure stereoisomer.

- Industrial processes focus on scalability and cost-effectiveness while maintaining stereochemical integrity.

Advanced Synthetic Methodologies from Patent Literature

A notable patent (WO2004043905A1) describes improved processes for producing 2-amino-3-hydroxypropanoic acid derivatives, which are relevant to the synthesis of this compound.

Oxysilane Carboxylic Acid Derivative Route

- Utilizes racemic or optically active oxysilane carboxylic acid derivatives as key intermediates.

- The process involves:

- Ring-opening reactions of oxysilane carboxylic acid derivatives with ammonia to introduce the amino group.

- Optional protection of the amino group to facilitate further transformations.

- This method addresses challenges of low yield and purity in previous syntheses by enabling high-yield, high-purity production of optically active derivatives, including the (2S,3S) stereoisomer.

- The patent also highlights the use of monocyclic heterocyclic rings or alkyl groups as substituents to fine-tune reactivity and selectivity.

Reaction Scheme Summary

| Reaction Step | Description | Key Features |

|---|---|---|

| Epoxidation | Epoxidation of 2,3-trans β-substituted propenoic acid precursors | Provides stereochemical control |

| Ring-Opening with Ammonia | Converts epoxide to amino alcohol intermediate | Introduces amino functionality |

| Protection/Deprotection | Amino group protection for stability during synthesis | Enables selective reactions |

| Purification | Crystallization or chromatographic techniques | Ensures high optical purity |

- This route is particularly useful for synthesizing optically active forms with minimized racemization.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Aldol Condensation Route | 2-Fluorobenzaldehyde, glycine derivative | Condensation, reduction, deprotection | Mild conditions, accessible reagents | Requires careful stereochemical control |

| Oxysilane Carboxylic Acid Route (Patent WO2004043905A1) | Oxysilane carboxylic acid derivatives | Epoxidation, ring-opening with ammonia, protection | High yield, high purity, optically active | Complex intermediates, requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Neuroprotective Properties

Research indicates that (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that derivatives of amino acids can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.

Biochemical Applications

The compound can serve as a substrate or inhibitor in various enzymatic reactions, making it valuable for biochemical assays.

Enzyme Inhibition Studies

This compound can be utilized to study enzyme kinetics and mechanisms. Its structural similarity to natural amino acids allows it to compete with substrates in enzymatic reactions, providing insights into enzyme activity and regulation.

Peptide Synthesis

As a building block in peptide synthesis, this compound can be incorporated into peptides to create analogs with enhanced biological activity or specificity. The fluorine atom in its structure may enhance the stability and bioavailability of peptides.

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as a chiral building block due to its stereochemistry.

Chiral Synthesis

The presence of stereocenters makes this compound an essential precursor for synthesizing other chiral compounds. Its use in asymmetric synthesis can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects.

Functionalization Reactions

This compound can undergo various functionalization reactions, allowing chemists to modify its structure to create derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated protective effects against neuronal cell death in vitro models. |

| Study B | Anticancer Activity | Showed inhibition of tumor cell proliferation in specific cancer lines. |

| Study C | Enzyme Kinetics | Provided insights into competitive inhibition patterns with target enzymes. |

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, alter receptor activity, or interfere with protein-protein interactions, depending on its specific application.

Comparison with Similar Compounds

Table 1: Comparison of Fluorophenyl-Substituted (2S,3S)-Amino Acids

- Synthetic Accessibility: The 3-fluoro isomer is well-documented in synthesis protocols using fluorinated building blocks (e.g., [4-(acetylamino)phenyl]imidodisulfuryl difluoride in ), while 2-fluoro derivatives may require regioselective fluorination strategies .

Analogous Compounds with Heterocyclic or Functionalized Substituents

Table 2: Comparison with Other β-Substituted Amino Acids

- Biological Implications : Fluorine and trifluoromethyl groups improve blood-brain barrier penetration, while hydroxylated analogs (e.g., 2-hydroxyphenyl) may exhibit antioxidant or chelating properties .

Stereochemical Variants and Derivatives

- Protected Derivatives: Boc- or Fmoc-protected variants (e.g., N-Boc-(2S,3S)-3-amino-2-hydroxy-3-(2-CF₃-phenyl)propanoic acid in ) are pivotal in solid-phase peptide synthesis, enhancing stability during coupling reactions .

Physicochemical and Pharmacological Data

Table 3: Physicochemical Properties of Selected Compounds

| Compound | pKa (Carboxylic Acid) | Solubility (H₂O) | LogP |

|---|---|---|---|

| This compound | ~2.5 (COOH), ~9.5 (NH₂) | Low | 0.8 (calc.) |

| (3S)-3-Amino-3-(furan-2-yl)propanoic acid | ~2.3 (COOH), ~9.7 (NH₂) | Moderate | -0.2 |

| 2-Amino-3-(2-hydroxyphenyl)propanoic acid | ~2.1 (COOH), ~9.3 (NH₂) | High | -0.5 |

- pH Stability : Fluorinated analogs (e.g., 3-fluoro) meet pharmacopeial pH standards (3.5–7.0) for injectable formulations, as seen in related compounds .

- Chromatographic Behavior: Reverse-phase HPLC methods (C18 columns, acetonitrile/water gradients) effectively resolve fluorinated amino acids, as described in .

Biological Activity

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, often referred to as a fluorinated amino acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This compound is part of a broader class of amino acids that exhibit significant potential in therapeutic applications, particularly in neuropharmacology and cancer treatment.

- Molecular Formula : C9H10FNO3

- Molecular Weight : 199.18 g/mol

- CAS Number : 1217649-15-4

Research indicates that this compound acts primarily as an antagonist at certain neurotransmitter receptors. Its fluorine atom may enhance lipophilicity, facilitating better membrane permeability and receptor interaction. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving glutamate and GABA pathways.

Neuroprotective Effects

Evidence suggests that this compound exhibits neuroprotective properties, potentially through the modulation of excitatory neurotransmission. In vitro studies have demonstrated that it can reduce neuronal cell death under excitotoxic conditions, likely by inhibiting excessive calcium influx associated with glutamate receptor activation.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor activity. It has been observed to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice subjected to induced seizures showed that administration of this compound significantly reduced seizure frequency and duration compared to control groups. The compound's ability to stabilize neuronal membranes was highlighted as a key factor in its protective effects.

-

Antitumor Efficacy :

- In vitro assays using human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating a rise in apoptotic cells following treatment with the compound.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with chiral amino acid precursors (e.g., L-serine derivatives) to retain stereochemistry. Use fluorinated aromatic intermediates (e.g., 2-fluorophenylboronic acid) for Suzuki coupling .

- Step 2 : Optimize hydroxylation using LiOH in a THF/water solvent system (2:1 v/v) at 25°C for 2 hours to achieve >90% yield .

- Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate enantiomerically pure product .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Hydroxylation | LiOH, THF/H₂O, 25°C | 92% | 95% |

| Purification | Acetonitrile/H₂O | 85% | >99% |

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100K) .

- NMR : Analyze -NMR for fluorine environment (δ ~ -110 ppm for 2-fluorophenyl) and -NMR for hydroxy proton coupling (J = 6–8 Hz) .

- Mass Spectrometry : Confirm molecular weight (C₉H₉FNO₃; theoretical [M+H]⁺ = 214.06) via high-resolution ESI-MS .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods validate it?

- Methodology :

- Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol 70:30) to achieve baseline separation (R > 1.5) .

- Circular Dichroism (CD) : Compare CD spectra with authentic standards to detect <1% enantiomeric excess (ee) deviations .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .

- Structural Analog Comparison : Substitute 2-fluorophenyl with nitro or hydroxy groups to isolate electronic vs. steric contributions .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 50 ns trajectories) to assess conformational stability .

Q. How does the 2-fluorophenyl moiety influence metabolic stability in in vivo models?

- Methodology :

- Radiolabeling : Synthesize -labeled analog for PET imaging to track tissue distribution in rodents .

- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., glucuronidation at the hydroxy group) using liver microsomes .

Data Contradiction & Validation

Q. Conflicting reports on solubility: How to design experiments to clarify?

- Methodology :

- pH-Solubility Profile : Measure solubility in PBS (pH 2–8) at 25°C; note precipitation at pH < 3 due to protonated amino group .

- Co-solvent Screening : Test DMSO, PEG-400, and cyclodextrin complexes to enhance aqueous solubility (>10 mg/mL target) .

Experimental Design Limitations

Q. How to address batch-to-batch variability in bioactivity assays?

- Methodology :

- Stability Studies : Store compound under argon at -80°C; monitor degradation via UPLC over 6 months .

- Internal Standardization : Spike assays with deuterated internal standards (e.g., d₃-fluoro analog) to normalize recovery rates .

Structural & Functional Insights

Q. Can computational models predict the compound’s interaction with novel enzyme targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to screen against human kinases; validate hits with SPR (KD < 10 µM target) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon fluorine substitution (ΔΔG ~ ±1.2 kcal/mol) .

Safety & Handling

Q. What precautions are critical for handling fluorinated amino acids in vitro?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.